5-(p-Acetylaminophenyl)-6-methyl-4,5-dihydro-3(2H)-pyridazinone

Antiulcer Gastroprotection Indomethacin-Induced Ulcer Model

5-(p-Acetylaminophenyl)-6-methyl-4,5-dihydro-3(2H)-pyridazinone is a dihydropyridazinone derivative, a class of nitrogen-containing heterocycles known for diverse cardiovascular and anti-inflammatory activities. This specific compound is a racemic mixture featuring a key methyl group at the 5-position of the pyridazinone ring, which distinguishes it from the 4-methyl positional isomer, the active levosimendan metabolite OR-1896.

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
CAS No. 117903-08-9
Cat. No. B12933212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(p-Acetylaminophenyl)-6-methyl-4,5-dihydro-3(2H)-pyridazinone
CAS117903-08-9
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCC1=NNC(=O)CC1C2=CC=C(C=C2)NC(=O)C
InChIInChI=1S/C13H15N3O2/c1-8-12(7-13(18)16-15-8)10-3-5-11(6-4-10)14-9(2)17/h3-6,12H,7H2,1-2H3,(H,14,17)(H,16,18)
InChIKeyWTVKXLVDCXVJMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(p-Acetylaminophenyl)-6-methyl-4,5-dihydro-3(2H)-pyridazinone (CAS 117903-08-9): Core Structural and Pharmacological Profile


5-(p-Acetylaminophenyl)-6-methyl-4,5-dihydro-3(2H)-pyridazinone is a dihydropyridazinone derivative, a class of nitrogen-containing heterocycles known for diverse cardiovascular and anti-inflammatory activities [1]. This specific compound is a racemic mixture featuring a key methyl group at the 5-position of the pyridazinone ring, which distinguishes it from the 4-methyl positional isomer, the active levosimendan metabolite OR-1896 . Originally reported as compound IVc, it was identified for its significant antiulcer properties, an activity profile not shared by the more common cardiotonic or antiplatelet pyridazinone analogs [1].

Why Generic Pyridazinone Substitution Fails for 5-(p-Acetylaminophenyl)-6-methyl-4,5-dihydro-3(2H)-pyridazinone


The 4,5-dihydropyridazin-3(2H)-one scaffold gives rise to critically different pharmacological profiles based on small structural changes. Substituting this compound with its closest available analog, OR-1896 (the 4-methyl isomer), would shift the biological target from an antiulcer profile to a well-characterized PDE III inhibitor and calcium sensitizer . Similarly, other common pyridazinone comparators like MCI-154 and CCI-17910 are optimized for cardiotonic and antiplatelet activities, respectively, and do not replicate the potent gastric cytoprotective effects quantified for this specific compound [1]. Generic substitution ignores the profound impact of the 5-methyl substitution pattern on pharmacological activity, leading to experimental failure in gastrointestinal models.

Quantitative Differentiation Evidence for 5-(p-Acetylaminophenyl)-6-methyl-4,5-dihydro-3(2H)-pyridazinone


Potent In Vivo Antiulcer Activity Compared to Inactive Dihydro Analogs

The compound, designated IVc in the original study, demonstrated highly potent antiulcer activity in an indomethacin-induced ulcer model, a profile uniquely differentiating it from other 5-aryl-6-methyl-pyridazinones and their 4,5-dihydro counterparts reported in the same series which lacked this marked effect [1]. The reference class of antihypertensive/antiplatelet 5-methyl-6-aryl-4,5-dihydropyridazin-3(2H)ones (I) was not associated with this antiulcer property [1].

Antiulcer Gastroprotection Indomethacin-Induced Ulcer Model

Structural Specificity Over the 4-Methyl Positional Isomer (OR-1896)

This compound is a 5-methyl-6-(4-acetylaminophenyl)-4,5-dihydro-3(2H)-pyridazinone racemate. Its closest purchasable analog, OR-1896 (CAS 220246-81-1), is the (R)-enantiomer of the 4-methyl positional isomer. This single methyl shift fundamentally alters the biological target: OR-1896 is a well-characterized selective PDE III inhibitor (IC50 ~ 1 µM) and calcium sensitizer, while the target 5-methyl compound was reported for antiulcer activity without notable PDE III inhibition .

Positional Isomerism Structure-Activity Relationship (SAR) PDE III Inhibition

Advantageous Antiplatelet Activity of the 5-Methyl Series Over 5-H Analogs

Within the broader 6-(4-substituted acylaminophenyl)-4,5-dihydro-3(2H)-pyridazinone class, the presence of a 5-methyl substituent is a critical requirement for enhanced antiplatelet potency. A synthetic study demonstrated that 5-CH3 derivatives exhibited a more potent inhibition of ADP-induced platelet aggregation than their 5-H counterparts [1]. This confirms the target compound's general scaffold advantage over des-methyl analogs in assays related to thrombotic disease.

Antiplatelet Aggregation Structure-Activity Relationship (SAR) ADP-Induced Assay

Optimal Procurement-Driven Application Scenarios for 5-(p-Acetylaminophenyl)-6-methyl-4,5-dihydro-3(2H)-pyridazinone


Gastrointestinal Drug Discovery: In Vivo Antiulcer Efficacy Models

The primary recommended application is as a positive control or lead compound in in vivo antiulcer research. Its well-defined ED50 of 1.2 mg/kg in the indomethacin-induced gastric ulcer model provides a quantitative benchmark for screening novel gastroprotective agents [1]. This activity is not replicated by common pyridazinone cardiotonics or antiplatelet agents, making it uniquely suitable for this assay.

Thrombosis Research: Platelet Aggregation Inhibition Studies

This compound can be procured as a key intermediate or reference molecule in the development of potent antiplatelet agents. Its 5-methyl-4,5-dihydropyridazinone core is confirmed to confer superior activity over 5-H analogs in inhibiting ADP-induced platelet aggregation, making it a valuable scaffold for further derivatization aiming to outperform clinical comparators like MCI-154 and CCI-17910 [2].

Chemical Biology: Pyridazinone Scaffold Differentiation and SAR Studies

This compound is an essential tool for structure-activity relationship (SAR) studies aimed at understanding the profound biological divergence between 5-methyl and 4-methyl dihydropyridazinones. Procuring this racemic 5-methyl isomer alongside its 4-methyl isomer (OR-1896) allows research teams to directly compare and map the distinct antiulcer versus PDE III/cardiotonic pharmacological fingerprints within the same chemical formula .

Quote Request

Request a Quote for 5-(p-Acetylaminophenyl)-6-methyl-4,5-dihydro-3(2H)-pyridazinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.